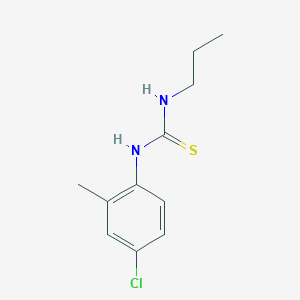
N-(4-chloro-2-methylphenyl)-N'-propylthiourea
説明
N-(4-chloro-2-methylphenyl)-N'-propylthiourea, commonly known as CMPT, is a chemical compound used in scientific research. It is a thiourea derivative that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental sciences. CMPT is synthesized using a specific method and has been found to have unique biochemical and physiological effects that make it a promising candidate for future research.
作用機序
The mechanism of action of CMPT is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins in cells. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of the proteasome, a protein complex responsible for degrading damaged or unwanted proteins in cells.
Biochemical and Physiological Effects:
CMPT has been found to have unique biochemical and physiological effects that make it a promising candidate for future research. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of various microorganisms, including bacteria and viruses. In plants, it has been found to promote root growth and increase crop yield.
実験室実験の利点と制限
CMPT has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be purified to high levels of purity. It is also relatively inexpensive compared to other compounds with similar properties. However, CMPT has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on CMPT. In medicine, it could be further studied for its potential as an anticancer agent or as a treatment for viral infections. In agriculture, it could be studied for its potential as a plant growth regulator or as a pesticide with low environmental impact. In environmental sciences, it could be studied for its potential use in water treatment or as a tool for pollution control. Further research is needed to fully understand the mechanism of action of CMPT and its potential applications in various fields.
科学的研究の応用
CMPT has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to have antitumor, antimicrobial, and antiviral properties. In agriculture, it has been used as a plant growth regulator and pesticide. In environmental sciences, it has been studied for its potential use in water treatment and pollution control.
特性
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-propylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2S/c1-3-6-13-11(15)14-10-5-4-9(12)7-8(10)2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEXZHYCWDELHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=C(C=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2,4-dichlorophenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4766596.png)
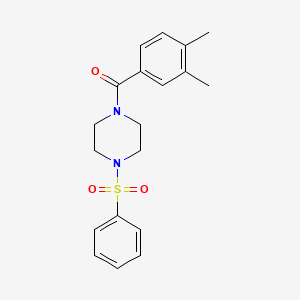
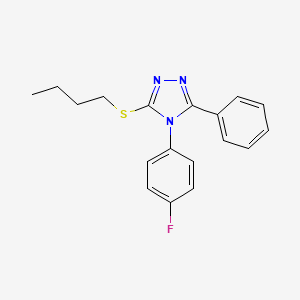
![1-({3-[(isopropylamino)carbonyl]-4-methoxyphenyl}sulfonyl)-4-piperidinecarboxamide](/img/structure/B4766602.png)
![4,4,6-trimethyl-2-oxo-1-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 1-naphthoate](/img/structure/B4766607.png)
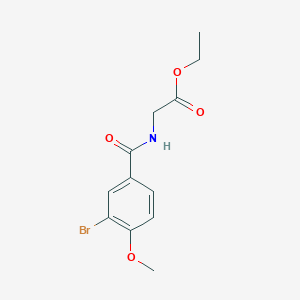
![5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4766621.png)
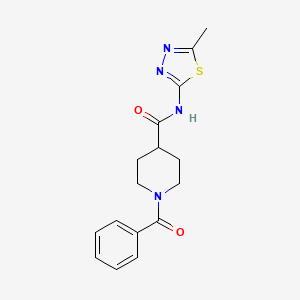
![2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4766648.png)
![N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4766653.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B4766661.png)

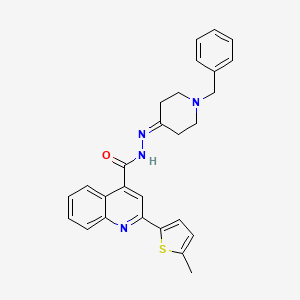
![5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4766678.png)